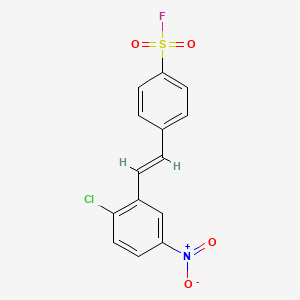
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H8ClFNO4S. It is a derivative of benzenesulfonic acid and contains both chloro and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene derivatives, followed by chlorination and sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitrating agents, and sulfonyl chlorides. The reactions typically occur under acidic or basic conditions, with the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic and nucleophilic properties allow it to form covalent bonds with these targets, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride: Similar in structure but with additional chloro substituents.
Benzenesulfonic acid derivatives: A broad class of compounds with varying functional groups and applications.
Uniqueness
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its specific combination of chloro and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and potential therapeutic applications .
Properties
CAS No. |
31368-33-9 |
|---|---|
Molecular Formula |
C14H9ClFNO4S |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
4-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-8-5-12(17(18)19)9-11(14)4-1-10-2-6-13(7-3-10)22(16,20)21/h1-9H/b4-1+ |
InChI Key |
HHRXMEARGUTXQH-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



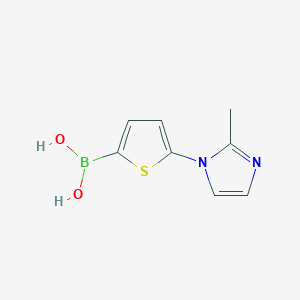
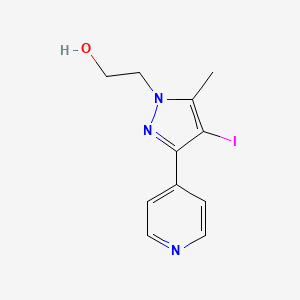
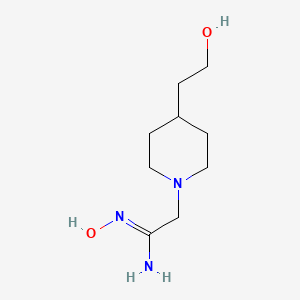
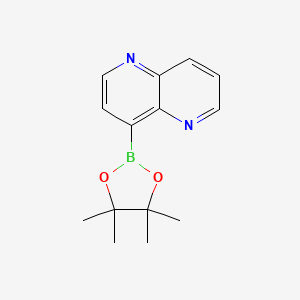
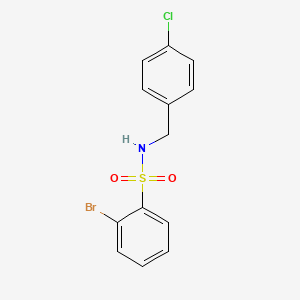
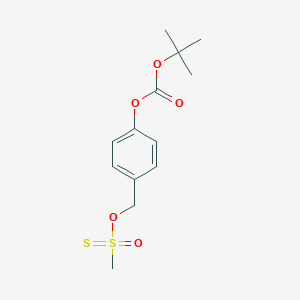
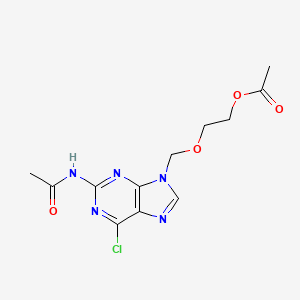
![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)

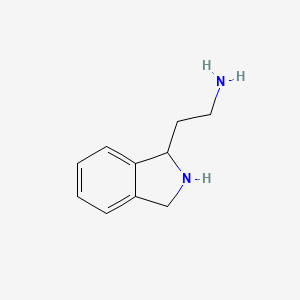
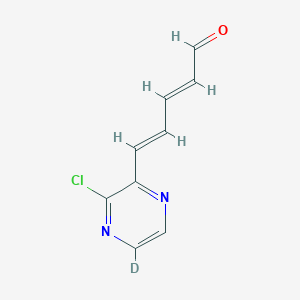
![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)

